5-Oxo-heptanoic acid
Overview
Description
5-Oxo-heptanoic acid: is an organic compound with the molecular formula C7H12O3 . It is a carboxylic acid with a ketone functional group located at the fifth carbon atom of the heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-heptanoic acid can be synthesized through multiple synthetic routes. One common method involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydroformylation of hexene followed by oxidation .
Industrial Production Methods: This process involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond in alkenes, followed by oxidation to form the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Hydroxy-heptanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
5-Oxo-heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a building block for polymers
Mechanism of Action
The mechanism of action of 5-Oxo-heptanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive compounds. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid without the ketone group.
5-Hydroxy-heptanoic acid: A reduced form of 5-Oxo-heptanoic acid with a hydroxyl group instead of a ketone.
Hexanoic acid: A shorter chain carboxylic acid with similar properties but different chain length.
Uniqueness: this compound is unique due to the presence of both a ketone and a carboxylic acid functional group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
5-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADZMIQVBXNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957697 | |
Record name | 5-Oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-13-6 | |
Record name | 5-Oxoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?
A1: this compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.
Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize this compound?
A2: While the provided research highlights the use of this compound, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.
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